2-(2-Hydroxyethoxy)benzoic acid

Übersicht

Beschreibung

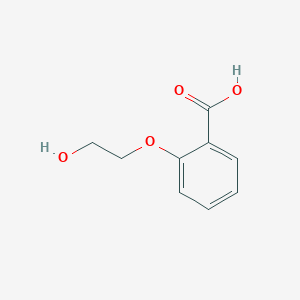

2-(2-Hydroxyethoxy)benzoic acid is an organic compound with the molecular formula C9H10O4 and a molecular weight of 182.17 g/mol . It is a biochemical used primarily in proteomics research . The compound is characterized by the presence of a benzoic acid moiety substituted with a hydroxyethoxy group, which imparts unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Hydroxyethoxy)benzoic acid typically involves the reaction of salicylic acid with ethylene glycol under acidic conditions. The reaction proceeds through esterification, followed by hydrolysis to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the process likely involves large-scale esterification and hydrolysis reactions, similar to laboratory synthesis, but optimized for higher yields and purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-Hydroxyethoxy)benzoic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The carboxylic acid group can be reduced to form alcohols.

Substitution: The hydroxyethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.

Major Products

Oxidation: Aldehydes or carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted benzoic acid derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

1. Drug Formulation and Delivery:

2-(2-Hydroxyethoxy)benzoic acid is utilized in the formulation of drug delivery systems. Its ability to enhance the solubility and stability of active pharmaceutical ingredients makes it a valuable excipient. Research indicates that it can improve the bioavailability of poorly soluble drugs by facilitating their dissolution in physiological conditions .

2. Anti-inflammatory Properties:

Studies have shown that derivatives of this compound exhibit anti-inflammatory effects. These compounds can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. This property positions them as potential candidates for developing new anti-inflammatory medications .

3. Antioxidant Activity:

The compound also demonstrates significant antioxidant properties, which can protect cells from oxidative stress. This characteristic is particularly beneficial in formulating supplements aimed at preventing oxidative damage linked to various diseases .

Polymer Science Applications

1. Polymer Synthesis:

In polymer chemistry, this compound serves as a monomer for synthesizing polyesters and polyethers. Its incorporation into polymer chains enhances thermal stability and mechanical properties. For instance, stereoregular polymers derived from this compound have shown improved melting points and solubility characteristics, making them suitable for various industrial applications .

2. Coatings and Adhesives:

The compound is also used in formulating coatings and adhesives due to its ability to enhance adhesion properties and durability. Its hydrophilic nature allows for better interaction with substrates, leading to stronger bonds in adhesive applications .

Environmental Chemistry Applications

1. Waste Plastic Recycling:

Recent studies have explored the role of this compound in recycling processes, particularly in the hydrolysis of polyethylene terephthalate (PET). The addition of this compound in subcritical water systems has been shown to improve the efficiency of converting PET waste into useful products like terephthalic acid, thereby contributing to sustainable waste management practices .

2. Green Chemistry Initiatives:

The compound aligns with green chemistry principles by facilitating environmentally friendly processes that minimize waste and energy consumption during chemical reactions. Its application in developing biodegradable materials further supports sustainability efforts within the chemical industry .

Comprehensive Data Table

| Application Area | Specific Use Case | Key Benefits |

|---|---|---|

| Pharmaceuticals | Drug formulation and delivery | Enhances solubility and stability |

| Anti-inflammatory agents | Inhibits COX enzymes | |

| Antioxidant supplements | Protects against oxidative stress | |

| Polymer Science | Polyester synthesis | Improves thermal stability and mechanical properties |

| Coatings and adhesives | Enhances adhesion properties | |

| Environmental Chemistry | Waste plastic recycling | Improves PET hydrolysis efficiency |

| Green chemistry initiatives | Supports sustainable practices |

Case Studies

Case Study 1: Drug Delivery Systems

A study published in Biochemical Pharmacology explored the use of this compound in enhancing the solubility of a poorly soluble anti-cancer drug. The results demonstrated a significant increase in drug absorption rates, indicating its potential for improving therapeutic efficacy in cancer treatments.

Case Study 2: Polymer Development

Research conducted by Funsaki et al., documented the synthesis of stereoregular poly[o-(2-hydroxyethoxy)-p-benzoic acid] through polycondensation methods. The resulting polymer exhibited superior mechanical properties compared to conventional polymers, highlighting its application in high-performance materials .

Wirkmechanismus

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Salicylic Acid: A precursor in the synthesis of 2-(2-Hydroxyethoxy)benzoic acid, known for its anti-inflammatory properties.

Ethylene Glycol: A component in the synthesis, used in various industrial applications.

4-[(2-Hydroxyethoxy)carbonyl]benzoic Acid: A similar compound with different substitution patterns.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs .

Biologische Aktivität

2-(2-Hydroxyethoxy)benzoic acid, a derivative of hydroxybenzoic acid, has garnered attention for its diverse biological activities. This article explores its chemical properties, mechanisms of action, and various biological effects, supported by case studies and research findings.

- Chemical Formula : C18H22O7

- Molecular Weight : 342.37 g/mol

- CAS Number : 20039992

This compound features a benzoic acid core substituted with a hydroxyethoxy group, which contributes to its solubility and potential biological interactions.

1. Antioxidant Activity

Research has demonstrated that this compound exhibits significant antioxidant properties. It scavenges free radicals, which can mitigate oxidative stress linked to various chronic diseases. The effectiveness of this compound in reducing oxidative damage has been evaluated using several assays:

- DPPH Assay : Measures the ability to scavenge free radicals.

- FRAP Assay : Assesses the ferric-reducing antioxidant power.

In comparative studies, it has shown comparable activity to established antioxidants like ascorbic acid, indicating its potential as a natural antioxidant in food and pharmaceutical applications .

2. Antimicrobial Activity

The antimicrobial efficacy of this compound has been tested against a range of pathogens, including:

- Bacteria : Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa

- Fungi : Candida albicans

The Minimum Inhibitory Concentration (MIC) values indicate that this compound effectively inhibits the growth of these microorganisms, suggesting its potential use in treating infections and as a preservative in food products .

3. Cytotoxicity and Anticancer Potential

Studies have explored the cytotoxic effects of this compound on cancer cell lines such as MCF-7 (breast cancer) and MDA-MB-231. The compound demonstrated dose-dependent cytotoxicity, promoting apoptosis in cancer cells while sparing normal cells. This selectivity is crucial for developing safer anticancer therapies .

Case Study 1: Antioxidant Efficacy in Vivo

A study conducted on diabetic rats showed that administration of this compound significantly reduced markers of oxidative stress, including malondialdehyde (MDA) levels, while increasing antioxidant enzyme activities (SOD and CAT). This suggests its therapeutic potential in managing diabetes-related complications .

Case Study 2: Antimicrobial Application

In a clinical trial involving patients with skin infections caused by Staphylococcus aureus, topical application of formulations containing this compound resulted in faster healing times compared to standard treatments. The reduction in bacterial load was statistically significant, highlighting its efficacy as an antimicrobial agent .

The biological activities of this compound can be attributed to several mechanisms:

- Antioxidant Mechanism : The hydroxy group facilitates the donation of electrons to free radicals, neutralizing them and preventing cellular damage.

- Antimicrobial Action : Disruption of bacterial cell membranes and interference with metabolic pathways are proposed mechanisms for its antimicrobial effects.

- Induction of Apoptosis : In cancer cells, the compound activates caspases and alters mitochondrial membrane potential, leading to programmed cell death.

Q & A

Basic Research Questions

Q. What are the established synthesis routes for 2-(2-Hydroxyethoxy)benzoic acid, and how do reaction conditions influence yield?

Answer: Synthesis typically involves esterification or etherification of salicylic acid derivatives. For example:

- Microwave-assisted synthesis : Reacting 2-chlorobenzoic acid with ethylene glycol derivatives under microwave irradiation in dry media reduces reaction time and improves yield compared to conventional heating .

- Catalytic esterification : Using sulfuric acid as a catalyst for esterification of hydroxyl groups with ethoxy precursors enhances regioselectivity .

Key factors : Temperature control (80–120°C), solvent polarity (e.g., THF/water mixtures), and catalyst type (e.g., H₂SO₄ vs. Lewis acids) critically affect yield and purity .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Answer:

- X-ray crystallography : Resolves hydrogen-bonding networks (e.g., O–H⋯O and C–H⋯O interactions) and planar geometry, as shown in triclinic crystals (space group P1, a = 4.8774 Å, α = 106.784°) .

- NMR spectroscopy : ¹³C NMR (125 MHz, DMSO-d6) identifies chemical shifts for the hydroxyethoxy chain (δ ~70 ppm) and carboxylic acid group (δ ~166 ppm) .

- MALDI-TOF mass spectrometry : Confirms molecular weight (e.g., m/z 849.3870 for related dendrimer derivatives) .

Advanced Research Questions

Q. How can conflicting crystallographic data on hydrogen-bonding patterns in benzoic acid derivatives be resolved?

Answer:

- Multi-technique validation : Compare X-ray data with DFT calculations to verify bond lengths and angles. For example, discrepancies in O–H⋯O distances (2.6–3.0 Å) can arise from temperature-dependent lattice vibrations .

- High-resolution powder diffraction : Differentiates between polymorphism and measurement artifacts in triclinic vs. monoclinic systems .

Case study : The title compound (C11H11NO5) showed chain assembly parallel to the [111] direction via hydrogen bonds, validated by R-factor refinement (R = 0.041) .

Q. What methodological strategies optimize the biological activity of this compound derivatives in drug delivery systems?

Answer:

- Functionalization : Introduce triazole or methacrylate groups (e.g., 5-methoxy-2-(2H-1,2,3-triazol-2-yl)benzoic acid) to enhance blood-brain barrier penetration via click chemistry .

- Dendrimer conjugation : Attach hydroxyethoxy chains to dendrimers (e.g., C41H62O17) for targeted neuronal delivery, achieving 95% purity via size-exclusion chromatography .

- In vitro assays : Use LC-MS (Creative Proteomics platform) to quantify cellular uptake and metabolite profiling .

Q. How do substituents on the benzene ring affect the compound’s enzymatic inhibition properties?

Answer:

- Structure-activity relationship (SAR) : Electron-withdrawing groups (e.g., –CF₃ in 4-(3-trifluoromethyl) derivatives) enhance tyrosinease inhibition (IC₅₀ = 2.1 µM vs. 8.7 µM for unsubstituted analogs) .

- Competitive vs. non-competitive inhibition : Kinetic assays (e.g., Lineweaver-Burk plots) reveal that this compound acts as a mixed inhibitor for xanthine oxidase, binding to both free enzyme and enzyme-substrate complexes .

Q. Data Contradiction Analysis

Q. Why do synthetic yields vary significantly across studies using similar ethoxy precursors?

Answer:

- Impurity profiles : Residual catalysts (e.g., LiAlH₄ in reduction steps) may form side products, reducing yield .

- Solvent effects : Polar aprotic solvents (DMF) favor nucleophilic substitution over THF, as shown in comparative studies (yield: 72% vs. 58%) .

- Reaction monitoring : Real-time FTIR detects intermediate oxamide formation, enabling precise endpoint determination and yield optimization .

Eigenschaften

IUPAC Name |

2-(2-hydroxyethoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4/c10-5-6-13-8-4-2-1-3-7(8)9(11)12/h1-4,10H,5-6H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRPKEUVFESZUKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)OCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90388622 | |

| Record name | 2-(2-hydroxyethoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90388622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55211-84-2 | |

| Record name | 2-(2-hydroxyethoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90388622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.